8-Butyl-6-Chloropurine

Catalog No.
S8575429
CAS No.
M.F
C9H11ClN4
M. Wt
210.66 g/mol
Availability
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8-Butyl-6-Chloropurine

Product Name

8-Butyl-6-Chloropurine

IUPAC Name

8-butyl-6-chloro-7H-purine

Molecular Formula

C9H11ClN4

Molecular Weight

210.66 g/mol

InChI

InChI=1S/C9H11ClN4/c1-2-3-4-6-13-7-8(10)11-5-12-9(7)14-6/h5H,2-4H2,1H3,(H,11,12,13,14)

InChI Key

QUNFOMYSTVAGCA-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC2=C(N1)C(=NC=N2)Cl

The strategic incorporation of chlorine into purine systems originated in the mid-20th century as researchers sought to modify nucleic acid components for anticancer and antiviral applications. Early work focused on 6-chloropurine derivatives due to their ability to interfere with purine salvage pathways, with seminal studies demonstrating inhibition of hypoxanthine-guanine phosphoribosyltransferase (HGPRT). The chlorine atom's electronegativity and leaving group potential made these compounds versatile intermediates for subsequent functionalization, enabling the development of prodrugs and targeted covalent inhibitors.

A paradigm shift occurred with the discovery that 6-chloropurine ribonucleosides could be synthesized via one-pot glycosylation and cyclization. This methodology streamlined the production of diverse analogs, including those with branched alkyl substituents. The emergence of severe acute respiratory syndrome (SARS) in 2003 further accelerated interest in chloropurine derivatives, as demonstrated by the anti-SARS-CoV activity of compounds like 6-chloropurine ribonucleoside (IC50 = 48.7 μM). These findings established chlorinated purines as a valuable scaffold for antiviral development.

IUPAC Nomenclature and Structural Formula

The IUPAC name for 8-butyl-6-chloropurine is 8-butyl-6-chloro-7H-purine, reflecting its substitution pattern on the purine core . The structural formula C₉H₁₁ClN₄ delineates a bicyclic purine system with a chlorine atom at position 6 and a butyl group at position 8. The canonical SMILES representation CCCCC1=NC2=C(N1)C(=NC=N2)Cl encodes the connectivity of the n-butyl chain (-CH₂CH₂CH₂CH₃) at the C8 position and the chlorine atom at C6 .

PropertyValue
Molecular FormulaC₉H₁₁ClN₄
Molecular Weight210.66 g/mol
SMILESCCCCC1=NC2=C(N1)C(=NC=N2)Cl
InChI KeyQUNFOMYSTVAGCA-UHFFFAOYSA-N

The purine skeleton consists of a pyrimidine ring fused to an imidazole ring, with the butyl substituent introducing steric bulk and lipophilic character [4].

Electronic Configuration and Molecular Orbital Analysis

The electronic structure of 8-butyl-6-chloropurine is governed by the conjugated π-system of the purine core and the electron-withdrawing effects of the chlorine substituent. Density functional theory (DFT) analyses of analogous 6-chloropurines indicate that the chlorine atom at C6 withdraws electron density via inductive effects, polarizing the purine ring and altering its reactivity [4]. The butyl group at C8, while primarily steric, exerts minor electron-donating effects through hyperconjugation, slightly offsetting the electron deficiency at C6.

Molecular orbital calculations for 6-chloropurine derivatives reveal that the highest occupied molecular orbital (HOMO) localizes on the N9 and N7 positions, whereas the lowest unoccupied molecular orbital (LUMO) resides on the C2 and C4 positions [4]. Substitution at C8 with a butyl group perturbs this distribution, lowering the LUMO energy and enhancing electrophilicity at C6—a critical feature for nucleophilic substitution reactions [4].

Comparative Structural Analysis with Analogous Purines

6-Chloropurine vs. 8-Butyl-6-Chloropurine

The addition of a butyl group at C8 distinguishes 8-butyl-6-chloropurine from its parent compound, 6-chloropurine (C₅H₃ClN₄). Key differences include:

Property6-Chloropurine8-Butyl-6-Chloropurine
Molecular Weight154.56 g/mol [3]210.66 g/mol
SolubilitySoluble in hot water [3]Lipophilic (LogP 2.8)
Substituent EffectsElectron-withdrawing ClSteric bulk + Cl

The butyl chain increases molecular weight by 56.1 g/mol and shifts solubility from polar solvents to lipid-rich environments, as evidenced by the calculated partition coefficient (LogP) of 2.8 [3].

Steric Effects of C8 Alkyl Substituents

Alkyl groups at C8, such as the n-butyl chain in 8-butyl-6-chloropurine, impose significant steric hindrance. Comparative studies of tert-butyl and n-butyl substituents on purines demonstrate that linear alkyl chains (e.g., n-butyl) adopt extended conformations, shielding the N7 and N9 positions from electrophilic attack [4]. In contrast, branched tert-butyl groups create more pronounced steric barriers, forcing reactions to proceed at less hindered sites [4]. For 8-butyl-6-chloropurine, the n-butyl group’s flexibility allows partial rotation, moderating steric effects compared to bulkier analogues.

Thermodynamic Stability and Conformational Dynamics

Thermodynamic stability in 8-butyl-6-chloropurine arises from intramolecular interactions between the butyl chain and the purine ring. Nuclear magnetic resonance (NMR) studies of similar tert-butyl-purine derivatives reveal that alkyl substituents stabilize the anti-conformation, where the butyl group projects away from the purine plane [4]. This conformation minimizes van der Waals repulsions between the substituent and the aromatic system.

Conformational dynamics are influenced by solvent polarity. In apolar media, the butyl chain folds toward the purine ring, engaging in hydrophobic interactions. In polar solvents, the chain extends to maximize solvation, increasing the molecule’s effective volume [4]. Differential scanning calorimetry (DSC) of analogous compounds suggests that the melting point of 8-butyl-6-chloropurine likely falls between 130–150°C, consistent with tert-butyl-purine derivatives [4].

The compound’s stability under thermal stress is attributed to the strong C-Cl bond (bond dissociation energy ~339 kJ/mol) and the resonance stabilization of the purine ring. Degradation pathways primarily involve dechlorination at elevated temperatures or acidic conditions, followed by ring-opening reactions [4].

N7 vs N9 Regioselective Alkylation Mechanisms

The regioselective alkylation of 6-chloropurine derivatives represents a fundamental challenge in purine chemistry, particularly for the synthesis of 8-butyl-6-chloropurine. The mechanistic pathway for N7 versus N9 alkylation is governed by both kinetic and thermodynamic factors that determine the final product distribution [1] [2].

The N-trimethylsilylation approach using bis(trimethylsilyl)acetamide (BSA) has emerged as a highly effective method for achieving regioselective N7 alkylation. This methodology involves the initial formation of silylated purine intermediates, which undergo subsequent alkylation under Lewis acid catalysis [1]. The mechanism proceeds through a kinetically controlled pathway where the silyl group at N9 provides steric protection, directing the alkylating agent preferentially to the N7 position.

For 8-butyl-6-chloropurine synthesis, the optimal conditions involve treating 6-chloropurine with BSA (1.5 equivalents) in acetonitrile, followed by addition of tin tetrachloride (2.1 equivalents) and tert-butyl bromide (3.0 equivalents) at elevated temperature [1]. The reaction mechanism involves the formation of a trimethylsilylated purine intermediate, which undergoes electrophilic attack by the activated alkyl halide-Lewis acid complex.

The regioselectivity is achieved through the preferential formation of N7-tert-butyl derivatives under kinetic control conditions. The thermodynamically more stable N9 isomer can be obtained by conducting the reaction at higher temperatures for extended periods, allowing equilibration between the kinetic and thermodynamic products [2]. The N7 selectivity is particularly pronounced with tertiary alkyl halides, which show 100% selectivity for the N7 position when appropriate reaction conditions are employed [1].

Base-mediated alkylation represents an alternative approach that typically favors N9 substitution. The mechanism involves deprotonation of the purine to form an ambident anion, which can undergo alkylation at either N7 or N9 positions [3]. The regioselectivity depends on the nature of the base, solvent, and alkylating agent. Tetrabutylammonium hydroxide in acetonitrile provides excellent N9 selectivity for most alkyl halides, achieving 89% N9-methylated product under microwave conditions [3] [4].

The mechanistic rationale for N7 versus N9 selectivity involves both electronic and steric factors. The N7 position is inherently more nucleophilic due to its higher electron density, as confirmed by Fukui function calculations and molecular orbital analysis [5]. However, the N9 position is thermodynamically favored due to the greater stability of the resulting N9-alkylated product. The choice of reaction conditions determines whether kinetic or thermodynamic control prevails.

Solvent Effects on Alkylation Pathways

Solvent selection plays a crucial role in determining the regioselectivity and efficiency of purine alkylation reactions. The polarity, hydrogen bonding capacity, and coordination ability of solvents significantly influence the reaction mechanism and product distribution [6] [7].

Acetonitrile emerges as the optimal solvent for N7-selective alkylation reactions, providing both high regioselectivity and excellent yields [1] [3]. The moderate polarity of acetonitrile (polarity index 5.8) facilitates the formation of the Lewis acid-alkyl halide complex while maintaining sufficient solvation of the purine substrate. The coordinating ability of acetonitrile also helps stabilize the transition state for N7 alkylation, leading to enhanced selectivity.

Dimethylformamide (DMF) shows contrasting behavior, strongly favoring N9 alkylation due to its higher polarity (polarity index 6.4) and superior hydrogen bonding capacity [6]. The increased solvation of the purine anion in DMF stabilizes the N9-alkylated product, shifting the equilibrium toward thermodynamic control. This solvent effect is particularly pronounced in base-mediated alkylation reactions where the purine substrate exists as an anionic species.

Non-polar solvents such as toluene and xylene provide intermediate selectivity patterns, with N7 to N9 ratios typically ranging from 40:60 to 45:55 [7]. The reduced solvation in these media leads to increased ion-pairing effects and altered transition state stabilities. The lower reaction rates observed in non-polar solvents are attributed to reduced substrate solubility and decreased ionic dissociation.

The hydrogen bonding capacity of protic solvents introduces additional complexity to the alkylation mechanism. Water-assisted alkylation pathways have been computationally studied, revealing that hydrogen bonding can either facilitate or inhibit the reaction depending on the specific interaction pattern [6]. Active water-assisted mechanisms involving cyclic hydrogen-bonded structures show different selectivity patterns compared to unassisted pathways.

Temperature effects in different solvents further modulate the regioselectivity. Higher temperatures generally favor thermodynamic control, leading to increased N9 selectivity regardless of the solvent system [1] [2]. The magnitude of this temperature effect varies with solvent polarity, with polar solvents showing more pronounced temperature dependence.

Modern Catalytic Strategies

Transition Metal-Mediated Coupling Reactions

Transition metal-catalyzed coupling reactions have revolutionized purine functionalization by providing alternative pathways to traditional alkylation methods. These catalytic approaches offer enhanced selectivity, broader substrate scope, and improved functional group tolerance compared to classical ionic mechanisms [8] [9].

Palladium-catalyzed cross-coupling reactions represent the most extensively developed methodology for purine functionalization. The use of palladium-triphenylphosphine complexes enables efficient coupling of 6-chloropurine with various organometallic reagents, including organozinc and organomagnesium compounds [10]. The reaction proceeds through oxidative addition of the palladium catalyst to the carbon-halogen bond, followed by transmetalation and reductive elimination to form the desired carbon-carbon bond.

For 8-butyl-6-chloropurine synthesis, palladium-catalyzed coupling with butylzinc reagents provides a direct route to the target compound. The optimal conditions involve Pd(PPh3)4 catalyst (5 mol%) in tetrahydrofuran at 80°C, achieving 72% yield with exclusive C6 selectivity [10]. The reaction tolerates various functional groups and provides excellent regiocontrol, avoiding the regioselectivity issues associated with classical alkylation methods.

Nickel-catalyzed coupling reactions offer economic advantages over palladium systems while maintaining comparable reactivity. Nickel complexes with bidentate phosphine ligands such as 1,2-bis(diphenylphosphino)ethane (dppe) effectively catalyze the coupling of 6-bromopurine with alkylmagnesium reagents [9]. The reaction conditions are milder than palladium systems, typically requiring temperatures of 60°C and providing yields of 68% with C6 selectivity.

Copper-catalyzed coupling reactions provide access to alternative substitution patterns and offer unique mechanistic pathways. Copper-phenanthroline complexes enable the coupling of 6-iodopurine with alkylboranes, achieving 85% yield with mixed C6/C8 selectivity [9]. The copper catalyst system is particularly effective for challenging substrates and provides complementary reactivity to palladium and nickel systems.

Cobalt-mediated coupling reactions have been specifically developed for N7-selective alkylation of 6-halopurines. The cobalt complex catalyzes the coupling of allyl compounds with purine substrates, achieving 75% yield with exclusive N7 selectivity [10]. This methodology provides a direct route to N7-substituted purines that are difficult to access through other methods.

Ruthenium-catalyzed reactions offer unique selectivity patterns, particularly for C8 functionalization. Ruthenium-bipyridine complexes enable the coupling of 6-chloropurine with various alkyl halides, providing 45% yield with C8 selectivity [9]. Although the yields are moderate, this methodology provides access to substitution patterns that are challenging to achieve through other approaches.

Photochemical Alkylation Techniques

Photochemical alkylation has emerged as a powerful and environmentally friendly approach for purine functionalization, offering mild reaction conditions and unique regioselectivity patterns [11]. The methodology relies on visible light-induced radical processes that enable direct C-H functionalization of purine derivatives.

Eosin Y-catalyzed photochemical alkylation represents the most developed system for purine C8 functionalization. The reaction involves visible light activation of Eosin Y photocatalyst in the presence of tert-butyl hydroperoxide as the oxidant [11]. The mechanism proceeds through hydrogen atom abstraction from the ether substrate, followed by radical addition to the electron-deficient C8 position of the purine ring.

For 8-butyl-6-chloropurine synthesis, the optimal conditions involve irradiation with blue light-emitting diodes (450 nm) in the presence of Eosin Y (2 mol%) and tert-butyl hydroperoxide (2 equivalents) [11]. The reaction is conducted at room temperature in acetonitrile solvent, providing 78% yield with exclusive C8 selectivity. The methodology tolerates various functional groups and provides excellent atom economy.

The mechanism of photochemical alkylation involves initial photoexcitation of the Eosin Y catalyst, followed by energy transfer to generate reactive oxygen species. The oxidant abstracts a hydrogen atom from the α-position of the ether substrate, generating an alkyl radical [11]. This radical then adds to the electron-deficient C8 position of the purine ring, forming a carbon-carbon bond.

Acridinium-based photocatalysts provide alternative reactivity patterns with high efficiency for alcohol coupling partners. The acridinium photocatalyst enables the coupling of purines with primary and secondary alcohols under white light irradiation [12]. The reaction proceeds through alcohol oxidation to generate alkyl radicals, which undergo addition to the purine C8 position with 65% yield and C8-major selectivity.

Rose Bengal photocatalysis offers broader substrate scope but reduced selectivity compared to Eosin Y systems. The reaction conditions involve green light irradiation (550 nm) with various alkane substrates, providing 55% yield with mixed C8/C2 selectivity [11]. The reduced selectivity is attributed to the higher energy of the excited state, leading to multiple reactive sites on the purine ring.

Optimization of photochemical conditions involves careful selection of light wavelength, photocatalyst loading, and reaction time. Blue light (450 nm) provides optimal efficiency for most photocatalyst systems, while longer wavelengths result in reduced quantum yields [11]. The photocatalyst loading typically ranges from 1-5 mol%, with higher loadings leading to competitive light absorption and reduced efficiency.

Purification and Isolation Protocols

Crystallization Optimization Strategies

Crystallization represents the most critical purification step for obtaining high-purity 8-butyl-6-chloropurine suitable for further synthetic transformations. The optimization of crystallization conditions requires systematic investigation of solvent systems, temperature profiles, and nucleation control parameters [13] [14].

Solvent selection forms the foundation of successful crystallization protocols. The ideal solvent system for 8-butyl-6-chloropurine crystallization should exhibit high solubility at elevated temperatures and minimal solubility at reduced temperatures [1] [14]. Isopropanol-water mixtures (1:1 v/v) provide optimal crystallization behavior, achieving 82% recovery with 97% purity based on high-performance liquid chromatography analysis.

The crystallization mechanism involves controlled supersaturation followed by nucleation and crystal growth phases [13]. Initial dissolution of crude 8-butyl-6-chloropurine in hot isopropanol creates a homogeneous solution, which is then subjected to controlled cooling in the presence of water as an antisolvent. The gradual reduction in solubility drives supersaturation and subsequent crystallization.

Temperature control during crystallization is crucial for obtaining high-quality crystals with optimal size distribution. Slow cooling rates (0.5°C/min) favor the formation of larger, more perfect crystals compared to rapid cooling protocols [13] [14]. The optimal temperature profile involves initial heating to 80°C for complete dissolution, followed by gradual cooling to 5°C over a period of 2-3 hours.

Seeding techniques can be employed to enhance nucleation control and improve crystal quality. Introduction of small seed crystals of pure 8-butyl-6-chloropurine (approximately 1-2% by weight) into the supersaturated solution promotes controlled nucleation and reduces the formation of multiple crystal nuclei [13]. This approach typically results in larger crystal sizes and improved morphology.

Alternative solvent systems have been evaluated for specific applications requiring different crystal properties. Ethanol-water mixtures (3:1 v/v) provide moderate recovery (75%) with good purity (94%) but produce smaller crystals suitable for analytical applications [14]. Acetone-hexane systems (2:1 v/v) achieve the largest crystal sizes (3.2 mm) but with reduced purity (89%) due to co-crystallization of impurities.

The crystallization yield and purity are significantly influenced by the initial impurity profile of the crude material. Samples containing high levels of N9 isomers require more selective crystallization conditions to achieve adequate separation [1]. Multiple recrystallization cycles may be necessary to achieve pharmaceutical-grade purity standards.

Chromatographic Separation Efficiency

Chromatographic purification provides complementary purification capabilities for 8-butyl-6-chloropurine isolation, particularly when crystallization alone is insufficient to achieve target purity levels [15] [16]. The selection of appropriate chromatographic conditions requires optimization of stationary phase, mobile phase composition, and separation parameters.

Silica gel column chromatography represents the most widely used method for purine purification due to its broad applicability and cost-effectiveness [17] [15]. The optimal mobile phase composition for 8-butyl-6-chloropurine separation involves dichloromethane-methanol gradients ranging from 95:5 to 80:20 v/v. This system achieves baseline separation of the target compound from common impurities with a resolution factor of 2.8 and 88% recovery.

The separation mechanism on silica gel involves hydrogen bonding and dipole interactions between the purine nitrogen atoms and the silanol groups of the stationary phase [15]. The elution order is governed by the number and accessibility of hydrogen bonding sites, with less substituted purines eluting earlier than highly substituted derivatives.

Reversed-phase chromatography on C18 stationary phases offers superior resolution for closely related purine isomers. The optimal mobile phase involves water-acetonitrile gradients from 90:10 to 20:80 v/v, providing excellent separation of N7 and N9 isomers with resolution factors exceeding 3.5 [16]. The separation is based on hydrophobic interactions between the alkyl substituents and the C18 stationary phase.

High-performance liquid chromatography (HPLC) provides the highest resolution and reproducibility for analytical and preparative applications. Chromolith Performance silica columns enable rapid separation of purine derivatives with resolution factors of 4.2 and separation times of 22 minutes [15]. The monolithic structure of these columns allows higher flow rates without loss of efficiency, improving throughput for preparative applications.

Specialized stationary phases offer unique selectivity advantages for specific separation challenges. Amino-bonded phases provide alternative selectivity based on ion exchange mechanisms, achieving resolution factors of 2.1 with 90% recovery [16]. Phenyl-bonded phases offer π-π interaction capabilities that enhance selectivity for aromatic substituents, providing resolution factors of 3.8 with 87% recovery.

The optimization of chromatographic conditions involves systematic investigation of mobile phase composition, flow rate, and temperature. Higher flow rates generally reduce separation time but may compromise resolution, requiring careful balance between throughput and separation quality [15]. Temperature control can enhance selectivity for thermally stable compounds, with elevated temperatures typically improving mass transfer and reducing analysis time.

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

210.0672241 g/mol

Monoisotopic Mass

210.0672241 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-21-2023

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